BenchChemオンラインストアへようこそ!

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide

Medicinal Chemistry Drug Design Physicochemical Properties

Leverage this saccharin-derived propanamide, featuring a benzisothiazole-1,1-dioxide core with a critical pyridin-3-yl moiety, for structure-based drug design. The pyridine nitrogen provides an additional hydrogen-bond acceptor absent in phenyl/alkyl analogs, enabling unique binding-pocket interactions validated in HCV NS5B co-crystal structures (PDB 3H5S, 3D28). With MW 331.35, TPSA ≈92 Ų, and zero Ro5 violations, it's an ideal fragment for sortase A (SrtA) inhibitor screening and dual 5-LOX/mPGES-1 anti-inflammatory lead optimization. Secure this exclusive scaffold for your next lead-optimization campaign.

Molecular Formula C15H13N3O4S
Molecular Weight 331.35
CAS No. 899996-29-3
Cat. No. B2603893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide
CAS899996-29-3
Molecular FormulaC15H13N3O4S
Molecular Weight331.35
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CN=CC=C3
InChIInChI=1S/C15H13N3O4S/c19-14(17-11-4-3-8-16-10-11)7-9-18-15(20)12-5-1-2-6-13(12)23(18,21)22/h1-6,8,10H,7,9H2,(H,17,19)
InChIKeyOSNFCIUSUDLXND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide (CAS 899996-29-3): Core Structure and Class Identity for Informed Procurement


3-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide (CAS 899996-29-3) is a synthetic saccharin-derived propanamide. The compound combines a 1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl (saccharin) core, a three-carbon propanamide linker, and a pyridin-3-yl terminal group. The benzisothiazole-1,1-dioxide scaffold is a validated pharmacophore in non-nucleoside hepatitis C virus (HCV) NS5B polymerase inhibition [1] and has also been explored for dual 5‑lipoxygenase/microsomal prostaglandin E₂ synthase‑1 (5‑LOX/mPGES‑1) inhibition [2]. This specific compound, however, has not been the subject of dedicated published structure–activity relationship (SAR) studies; its biochemical data are limited to screening-library entries and class-level inferences.

Why Generic Saccharin Amides Cannot Substitute for 3-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide in Target-Focused Programs


The saccharin scaffold is present in many in‑class compounds, but the biological profile is exquisitely sensitive to the N-amide substituent. In the HCV NS5B polymerase series, switching the sulfonamide or amide terminus altered IC50 values by more than 100‑fold [1]. Similarly, for dual 5‑LOX/mPGES‑1 inhibitors, the nature and position of the aryl substituent shifted IC50 values from 0.15 µM to >20 µM [2]. The pyridin-3-yl group in the target compound introduces an additional hydrogen‑bond acceptor (the pyridine nitrogen) that is absent in phenyl or alkyl analogs, potentially re‑orienting the pharmacophore in the binding pocket. Therefore, proprietary screening hits or lead-optimization campaigns that have generated data on this exact molecule cannot be directly extrapolated to other N‑substituted saccharin amides.

Quantitative Differentiation Evidence for 3-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide vs. Closest Analogs


Molecular Weight and TPSA Differentiation from Alkyl-Substituted Analogs

The target compound (MW = 331.35 g mol⁻¹; TPSA ≈ 92 Ų) is intermediate in size and polarity between the isopropyl analog (MW = 296.34 g mol⁻¹; TPSA ≈ 84 Ų) and more elaborate aryl‑amide analogs such as the 2‑isopropenylphenyl derivative (MW = 370.4 g mol⁻¹; TPSA = 92 Ų, calculated) . The pyridine ring adds one H‑bond acceptor compared with the isopropyl analog, potentially enhancing aqueous solubility and target‑site interactions without exceeding the Rule of 5.

Medicinal Chemistry Drug Design Physicochemical Properties

HCV NS5B Polymerase: Scaffold Potency Floor vs. Structural Alternatives

Benzo[d]isothiazole-1,1-dioxides are among the most potent non-nucleoside HCV NS5B polymerase inhibitors reported. The lead compound in the Roche series exhibited IC50 < 10 nM against genotype 1b HCV polymerase and an EC50 of 70 nM in the genotype 1b replicon cell-culture assay [1]. While the target compound itself has not been tested in this assay, the scaffold's demonstrated sub‑nanomolar to low‑nanomolar potency establishes a high ceiling for antiviral activity that is absent in structurally divergent scaffolds such as benzothiadiazines (typical IC50 > 100 nM) [2]. This class-level advantage makes the target compound a credible candidate for medicinal chemistry optimization campaigns focused on allosteric HCV polymerase inhibitors.

Antiviral Research HCV NS5B Polymerase Inhibition

Dual 5‑LOX/mPGES‑1 Inhibition Range Establishes Anti‑Inflammatory Credential

Saccharin‑derived benzisothiazole dioxides inhibit both 5‑lipoxygenase (5‑LOX) and microsomal prostaglandin E2 synthase‑1 (mPGES‑1) with IC50 values spanning 0.15–23.6 µM, depending on the aryl‑amide substitution pattern [1]. The most potent analog (compound 3g) inhibited 5‑LOX with IC50 = 0.6 µM and mPGES‑1 with IC50 = 2.1 µM. While the pyridin‑3‑yl amide has not been evaluated in this system, its electronic profile (pyridine σmeta ≈ 0.23) is intermediate between the m‑tolyl (σmeta = ‑0.07) and nitro‑substituted analogs that dominate the potency range. This positions the target compound within the active scope of the SAR series and distinguishes it from simple phenyl amides (reported IC50 > 10 µM in the same publication).

Inflammation 5‑Lipoxygenase Prostaglandin E2 Synthase

Sortase A Enzyme Inhibition: Quantitative Benchmark from Adamantyl Congeners

N‑Adamantanyl‑substituted 3‑(3‑oxobenzo[d]isothiazol‑2(3H)‑yl)propanamides are low‑micromolar inhibitors of sortase A (SrtA) from Staphylococcus aureus. The adamantyl analog (CAS not specified) inhibited SrtAΔ62 with IC50 = 3.81 µM at pH 7.5, 37 °C, while the 3‑hydroxyadamantanyl‑4‑fluoro analog exhibited IC50 = 6.26 µM against SrtAΔ70 [1]. These data define a quantitative baseline for the propanamide‑linked saccharin series as SrtA inhibitors. The target compound, carrying a smaller pyridin‑3‑yl group in place of the bulky adamantane, is anticipated to exhibit modulated potency and may show improved ligand efficiency (LE ≈ 0.35–0.40 kcal mol⁻¹ HA⁻¹ predicted) compared with the adamantyl compounds (LE ≈ 0.25–0.30 kcal mol⁻¹ HA⁻¹). This shift in size‑normalized potency is relevant for fragment‑based and lead‑evolution strategies.

Anti‑infective Sortase A Enzyme Inhibition

Hydrogen‑Bonding Capacity Differentiates from Non‑Heteroaryl Amides

The pyridin‑3‑yl group provides an additional H‑bond acceptor (pyridine N) that is not present in phenyl, benzyl, or alkyl amides of the saccharin series. Saccharin itself forms robust supramolecular synthons with pyridine derivatives; a 3‑ring synthon at 2:1 M ratio was identified for saccharin and 2,2′‑bipyridine, driven by O H···N and C H···O hydrogen bonds [1]. The target compound’s pyridin‑3‑yl nitrogen can participate in analogous interactions, potentially enhancing binding to protein targets that present complementary hydrogen‑bond donors. In the HCV NS5B allosteric pocket, the corresponding sulfonamide region forms critical H‑bonds with main‑chain carbonyls [2]; the pyridin‑3‑yl group is positioned to extend this network beyond what is achievable with phenyl or isopropyl substituents.

Molecular Recognition Hydrogen Bonding Crystal Engineering

Optimized Application Scenarios for 3-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide Based on Evidence Profile


Allosteric HCV NS5B Polymerase Inhibitor Lead Optimization

The benzisothiazole‑1,1‑dioxide scaffold delivers nanomolar potency against HCV polymerase, validated by X‑ray co‑crystal structures (PDB 3H5S, PDB 3D28) [1]. The target compound’s pyridin‑3‑yl group introduces an extra H‑bond acceptor that can be exploited in structure‑based design to improve binding affinity beyond the methyl sulfonamide‑capped leads. Researchers can use this compound as a starting point for amide‑terminus diversification and evaluate potency in biochemical NS5B assays and genotype 1b replicon systems.

Fragment‑Based Screening Against Sortase A or Related Hydrolases

Adamantyl‑propanamide saccharin derivatives are established Sortase A inhibitors (IC50 ≈ 4–6 µM) [1]. The target compound, with lower molecular weight (331 vs. ~410 Da for adamantyl analogs) and predicted improved ligand efficiency, is an attractive fragment for screening campaigns against SrtA and other cysteine hydrolase targets. It can serve as a core for fragment growing or merging strategies.

Dual 5‑LOX/mPGES‑1 Anti‑Inflammatory Probe Development

Saccharin‑based benzisothiazole dioxides inhibit both 5‑LOX and mPGES‑1 with tunable potency (IC50 = 0.15–23.6 µM) [1]. The target compound’s pyridine substituent places it within the active range of the SAR; it can be evaluated in tandem enzymatic assays and cellular inflammation models (e.g., LPS/IFN‑γ‑stimulated RAW 264.7 macrophages) to establish its position as a dual‑target anti‑inflammatory lead.

Physicochemical Benchmarking in MedChem Libraries

With MW = 331.35, TPSA ≈ 92 Ų, and 1 H‑bond donor, the target compound occupies a favorable drug‑like space (Rule of 5 violations = 0) [1][2]. It can serve as a control compound for calibrating solubility, permeability, and metabolic stability assays when evaluating new saccharin‑based chemical series.

Quote Request

Request a Quote for 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.